Thienyl Fentanyl-d3 Hydrochloride
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Overview
Description
Thienyl Fentanyl-d3 Hydrochloride is a synthetic opioid compound that is structurally related to fentanyl. It is an analytical reference standard used primarily in research and forensic applications. The compound is characterized by the presence of a thienyl group, which is a sulfur-containing heterocycle, attached to the fentanyl backbone. This modification imparts unique chemical properties to the compound, making it a subject of interest in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thienyl Fentanyl-d3 Hydrochloride typically involves a multi-step process. The general strategy includes the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a key structural component of fentanyl analogs.
Introduction of the Thienyl Group: The thienyl group is introduced via an alkylation reaction using 2-(2-bromoethyl)thiophene.
Final Coupling and Hydrochloride Formation: The final step involves coupling the modified piperidine with propionyl chloride to form the complete Thienyl Fentanyl-d3 structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions and efficient purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Thienyl Fentanyl-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form secondary alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Thienyl Fentanyl-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: Studied for its interactions with opioid receptors and its potential effects on biological systems.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new synthetic routes and the optimization of production processes for fentanyl analogs
Mechanism of Action
Thienyl Fentanyl-d3 Hydrochloride exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels. The reduction in cyclic AMP results in decreased neurotransmitter release and altered pain perception . The compound’s unique thienyl group may influence its binding affinity and efficacy compared to other fentanyl analogs .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: The parent compound, known for its potent analgesic properties.
Thiofentanyl: Similar to Thienyl Fentanyl-d3 but with a thiophene group instead of a thienyl group.
Carfentanil: A more potent analog used primarily in veterinary medicine.
Alfentanil: A shorter-acting analog used in anesthesia.
Uniqueness
Thienyl Fentanyl-d3 Hydrochloride is unique due to the presence of the thienyl group, which imparts distinct chemical properties and potentially different pharmacological effects. This makes it a valuable compound for research into the structure-activity relationships of fentanyl analogs and their interactions with opioid receptors .
Properties
CAS No. |
1189677-23-3 |
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Molecular Formula |
C19H25ClN2OS |
Molecular Weight |
368.0 g/mol |
IUPAC Name |
3,3,3-trideuterio-N-phenyl-N-[1-(thiophen-2-ylmethyl)piperidin-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C19H24N2OS.ClH/c1-2-19(22)21(16-7-4-3-5-8-16)17-10-12-20(13-11-17)15-18-9-6-14-23-18;/h3-9,14,17H,2,10-13,15H2,1H3;1H/i1D3; |
InChI Key |
PXIVVZPZKLVXAH-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)N(C1CCN(CC1)CC2=CC=CS2)C3=CC=CC=C3.Cl |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CC2=CC=CS2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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